molecular formula C27H20O5 B11138840 7'-[(3,5-Dimethylphenyl)methoxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione

7'-[(3,5-Dimethylphenyl)methoxy]-2H,2'H-[3,4'-bichromene]-2,2'-dione

Cat. No.: B11138840
M. Wt: 424.4 g/mol
InChI Key: YPXXBQJNEHGWIC-UHFFFAOYSA-N
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Description

7’-[(3,5-Dimethylphenyl)methoxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione is a complex organic compound known for its unique chemical structure and properties. This compound is part of the bichromene family, which is characterized by the presence of two chromene units. The compound’s structure includes a methoxy group attached to a dimethylphenyl ring, which is further connected to the bichromene core. This unique arrangement imparts specific chemical and physical properties to the compound, making it of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7’-[(3,5-Dimethylphenyl)methoxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Chromene Core: The chromene core can be synthesized through a cyclization reaction involving suitable precursors such as salicylaldehyde derivatives.

    Introduction of the Methoxy Group: The methoxy group is introduced via a methylation reaction using reagents like dimethyl sulfate or methyl iodide.

    Attachment of the Dimethylphenyl Ring: The dimethylphenyl ring is attached through a Friedel-Crafts alkylation reaction, using an appropriate catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of robust catalysts to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

7’-[(3,5-Dimethylphenyl)methoxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced chromene derivatives.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions, employing reagents like sodium ethoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium ethoxide in ethanol.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Reduced chromene derivatives.

    Substitution: Various substituted chromene derivatives depending on the nucleophile used.

Scientific Research Applications

7’-[(3,5-Dimethylphenyl)methoxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione has several scientific research applications:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of diseases related to oxidative stress.

    Industry: Utilized in the development of new materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 7’-[(3,5-Dimethylphenyl)methoxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione involves its interaction with various molecular targets and pathways. The compound’s methoxy and dimethylphenyl groups allow it to interact with specific enzymes and receptors, modulating their activity. For example, it may inhibit certain oxidative enzymes, reducing oxidative stress and inflammation. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 7’-[(3,5-Dimethylphenyl)methoxy]-2H,2’H-[3,4’-bichromene]-2,2’-dione stands out due to its bichromene core, which imparts unique chemical and physical properties. This makes it particularly useful in applications requiring specific optical and electronic characteristics.

Properties

Molecular Formula

C27H20O5

Molecular Weight

424.4 g/mol

IUPAC Name

7-[(3,5-dimethylphenyl)methoxy]-4-(2-oxochromen-3-yl)chromen-2-one

InChI

InChI=1S/C27H20O5/c1-16-9-17(2)11-18(10-16)15-30-20-7-8-21-22(14-26(28)31-25(21)13-20)23-12-19-5-3-4-6-24(19)32-27(23)29/h3-14H,15H2,1-2H3

InChI Key

YPXXBQJNEHGWIC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)COC2=CC3=C(C=C2)C(=CC(=O)O3)C4=CC5=CC=CC=C5OC4=O)C

Origin of Product

United States

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